molecular formula C6H5BrN2O B1275101 2-Bromoisonicotinamide CAS No. 29840-73-1

2-Bromoisonicotinamide

Cat. No.: B1275101
CAS No.: 29840-73-1
M. Wt: 201.02 g/mol
InChI Key: KCELTDZFDHPTBI-UHFFFAOYSA-N
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Description

2-Bromoisonicotinamide is an organic compound with the chemical formula C₆H₅BrN₂O. It is characterized by the presence of a bromine atom at the second position of the pyridine ring and a carbamoyl group at the fourth position . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

2-Bromoisonicotinamide can be synthesized through several methods. One common synthetic route involves the bromination of isonicotinamide. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

2-Bromoisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2-Bromoisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoisonicotinamide involves its interaction with specific molecular targets. The bromine atom and the carbamoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

2-Bromoisonicotinamide can be compared with other similar compounds, such as:

    2-Chloroisonicotinamide: Similar structure but with a chlorine atom instead of bromine.

    2-Iodoisonicotinamide: Contains an iodine atom instead of bromine.

    2-Fluoroisonicotinamide: Features a fluorine atom in place of bromine.

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different halogen atoms can influence the compound’s stability, reactivity, and biological activity, making this compound unique in its specific applications .

Properties

IUPAC Name

2-bromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCELTDZFDHPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405015
Record name 2-bromoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-73-1
Record name 2-bromoisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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